![molecular formula C13H11IN2O3 B15211684 1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 83798-59-8](/img/structure/B15211684.png)
1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes an iodine atom, a nitrophenyl group, and a methyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkyl or aryl halides, amines, and thiols.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Coupling Reactions: More complex aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of new materials, such as polymers or dyes, with specific properties.
作用机制
The mechanism of action of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
1-(4-Bromo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a bromine atom instead of iodine.
1-(4-Chloro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a chlorine atom instead of iodine.
1-(4-Fluoro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific types of reactions, such as electrophilic substitution, that may not be as favorable with other halogens.
属性
CAS 编号 |
83798-59-8 |
|---|---|
分子式 |
C13H11IN2O3 |
分子量 |
370.14 g/mol |
IUPAC 名称 |
1-[4-iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11IN2O3/c1-7-11(8(2)17)12(14)13(15-7)9-5-3-4-6-10(9)16(18)19/h3-6,15H,1-2H3 |
InChI 键 |
YIHJIQDYNHROOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])I)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


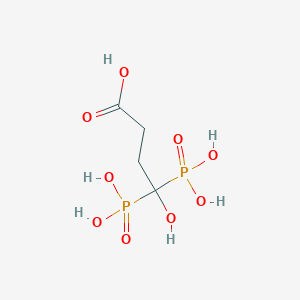
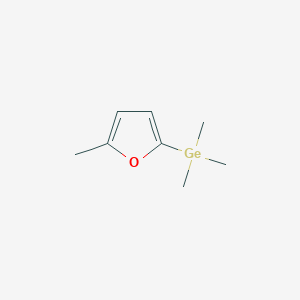
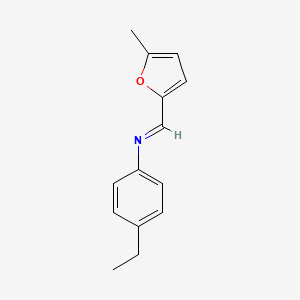

![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
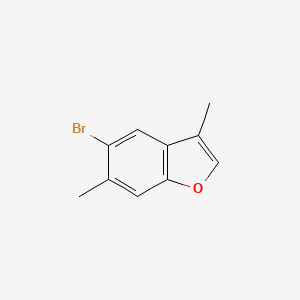
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)
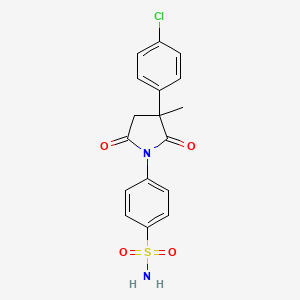
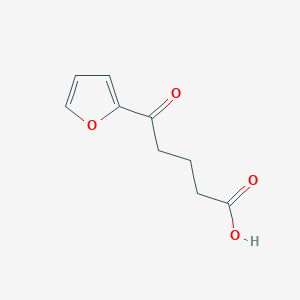
![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
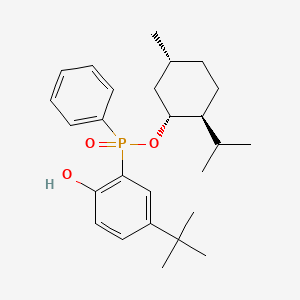
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)

